1-(Cyclopropylcarbonyl)-3,3-dimethyl-5-(morpholin-4-ylsulfonyl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Cyclopropylcarbonyl)-3,3-dimethyl-5-(morpholin-4-ylsulfonyl)indoline is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is also known as CID 44640148 and has a molecular formula of C19H27N2O4S.

Aplicaciones Científicas De Investigación

Synthetic Strategies and Structural Analyses

Synthetic Approaches and Cytotoxicity Evaluation

Research has explored the structural influence of indole C5-N-substituents on cytotoxicity, highlighting the preparation of various indole derivatives and their testing against human cancer cell lines. This work underscores the importance of specific substituents for enhancing cytotoxic activity (Choi & Ma, 2011).

Total Synthesis of Indoline Alkaloids

The total synthesis of indoline alkaloids using cyclopropanation strategies has been documented, emphasizing the method's efficiency in constructing complex nitrogen-containing ring systems. This synthesis route is critical for accessing a broad range of indoline alkaloid structures with potent biological activities (Zhang, Song, & Qin, 2011).

Applications in Material Science

Dye-Sensitized Solar Cells (DSSCs)

The use of certain indoline derivatives in co-sensitization with near-IR absorbing cyanine dye has been investigated to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This research demonstrates the potential of indoline derivatives in enhancing the performance of renewable energy technologies (Wu et al., 2009).

Anticancer and Antiviral Research

Synthesis and Biological Screening

Novel derivatives of indoline and morpholine have been synthesized and assessed for their cytotoxic effects on cancer cells. This research contributes to the development of new anticancer drugs, with specific indoline derivatives showing promising cytotoxic activity (Doan et al., 2016).

Antiviral Activity and Interferon Inducing Ability

The synthesis and evaluation of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been performed, revealing their potential as low-toxic, potent interferon inducers and antivirals. This research highlights the therapeutic applications of indoline derivatives in treating viral infections (Shibinskaya et al., 2010).

Propiedades

IUPAC Name |

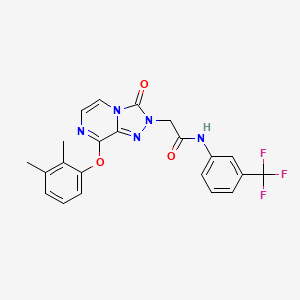

2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N5O3/c1-13-5-3-8-17(14(13)2)33-20-19-28-30(21(32)29(19)10-9-26-20)12-18(31)27-16-7-4-6-15(11-16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAHVAFWVMRORG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2695546.png)

![4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2695547.png)

![3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea](/img/structure/B2695548.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695554.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2695556.png)

![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)